molecular formula C12H13N5O B3745421 Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- CAS No. 626216-04-4

Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-

Cat. No.: B3745421
CAS No.: 626216-04-4
M. Wt: 243.26 g/mol
InChI Key: SDECUVNYHQMKRG-UHFFFAOYSA-N
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Description

Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- is a ketone derivative featuring a pyrrolidinyl group attached to the methanone carbon and a para-substituted phenyl ring bearing a 1H-tetrazole moiety. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. For instance, diazonium salt coupling (as seen in compound 8 in ) or nucleophilic substitution reactions involving pyrrolidine derivatives could be plausible pathways .

Structurally, the compound’s pyrrolidinyl group (a five-membered amine ring) distinguishes it from piperazine-containing analogs (six-membered rings), impacting solubility, steric bulk, and hydrogen-bonding capacity.

Properties

IUPAC Name

pyrrolidin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(16-7-1-2-8-16)10-3-5-11(6-4-10)17-9-13-14-15-17/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDECUVNYHQMKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225350
Record name 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-04-4
Record name 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The pyrrolidinyl group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pharmacological Studies

Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Activity: Related compounds have shown effectiveness against various bacterial strains, suggesting Methanone may also possess similar properties.
  • CNS Activity: The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological effects.

Drug Development

The compound's unique structure makes it a lead candidate for developing new pharmaceuticals targeting specific diseases. Its interaction with enzymes and receptors associated with tetrazole derivatives could lead to novel treatments for conditions such as:

  • Cancer: Research into tetrazole derivatives has indicated potential anti-cancer properties.
  • Neurological Disorders: Given its structural components, the compound may influence pathways related to mood disorders or neurodegenerative diseases.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of related tetrazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively. Methanone's structural similarities suggest it may exhibit comparable antimicrobial activity.

Case Study 2: CNS Effects

In research focusing on CNS-active compounds, derivatives of pyrrolidine have shown promise in modulating neurotransmitter levels. Investigations into Methanone's effects on dopamine and serotonin receptors could provide insights into its potential use in treating depression or anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Amines

A. Piperazine-Based Analogues The compound {4-[6-(2-pyridinyl)-3-pyridazinyl]-1-piperazinyl}[3-(1H-tetrazol-1-yl)phenyl]methanone () shares a similar scaffold but replaces pyrrolidinyl with piperazinyl. Key differences include:

  • Ring Size and Basicity : Piperazine (six-membered) offers greater conformational flexibility and basicity compared to pyrrolidine (five-membered).
  • Molecular Weight : The piperazinyl analog has a higher molecular weight (413.445 g/mol) due to the pyridazinyl group, whereas the pyrrolidinyl compound is expected to be lighter (~350–370 g/mol range inferred from structural analogs) .

B. Thiophene-Containing Analogues Compound 21 (), thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, replaces the tetrazolylphenyl group with a thiophene ring.

Tetrazole vs. Triazole Derivatives

The crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () highlights differences between tetrazole and triazole substituents:

  • Electronic Effects : Tetrazoles exhibit stronger electron-withdrawing character compared to triazoles, affecting the phenyl ring’s reactivity.
  • Hydrogen Bonding: Tetrazoles can act as both hydrogen bond donors and acceptors, while triazoles primarily accept bonds. This distinction impacts intermolecular interactions in solid-state structures .

Positional Isomerism

The tetrazole’s position on the phenyl ring (para in the target compound vs. meta in ’s piperazinyl analog) influences electronic distribution and steric accessibility. Para-substitution often enhances symmetry and crystallinity, as seen in ’s triazole derivative .

Comparative Data Table

Compound Name Heterocyclic Amine Aryl Substituent Molecular Weight (g/mol) Key Properties
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- Pyrrolidine 4-(1H-Tetrazol-1-yl)phenyl ~350–370 (estimated) High polarity, moderate basicity
{4-[6-(2-Pyridinyl)-3-pyridazinyl]-1-piperazinyl}[3-(1H-tetrazol-1-yl)phenyl]methanone Piperazine 3-(1H-Tetrazol-1-yl)phenyl 413.445 Enhanced π-π stacking, higher basicity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine Thiophen-2-yl Not reported Increased lipophilicity
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone N/A 4-Methoxyphenyl 231.25 Crystalline, moderate polarity

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis may require optimization of coupling reactions to avoid side products, as seen in diazonium-based protocols () .
  • Biological Relevance : Tetrazole-containing compounds are often explored as bioisosteres for carboxylic acids; however, the pyrrolidinyl group’s impact on pharmacokinetics (e.g., blood-brain barrier penetration) remains unstudied.

Biological Activity

Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-, also known by its chemical name 3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15N5O
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 626216-04-4
  • Chemical Structure : The compound features a pyrrolidine moiety linked to a tetrazole-substituted phenyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain tetrazole derivatives can inhibit the growth of various bacterial strains and fungi. While specific data on Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- is limited, it is hypothesized that similar mechanisms may apply due to structural similarities with other active tetrazole compounds .

Cardiovascular Effects

A study on related compounds highlighted the potential cardiotonic effects through phosphodiesterase (PDE) inhibition. The tetrazole ring in these compounds is believed to play a crucial role in modulating cardiovascular functions by enhancing myocardial contractility and improving heart rate variability. Methanone derivatives have shown promising results in preclinical models for treating heart failure and other cardiovascular diseases .

The biological activity of Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- can be attributed to several mechanisms:

  • PDE Inhibition : Compounds with similar structures have been shown to inhibit PDE3A and PDE3B, leading to increased intracellular cAMP levels and subsequent enhancement of cardiac contractility.
  • Antioxidant Properties : Molecular docking studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells and tissues .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table: Summary of Biological Activities

Activity TypeObservations/FindingsReference
AntimicrobialInhibition of bacterial growth observed in related compounds
CardiovascularPositive inotropic effects noted in PDE inhibition studies
AntioxidantMolecular docking indicates potential antioxidant activity
Anti-inflammatoryModulation of inflammatory pathways suggested

Relevant Research

A recent publication explored the synthesis and biological evaluation of various tetrazole derivatives, noting their potential as therapeutic agents against cardiovascular diseases. The study provided insights into structure-activity relationships (SAR), emphasizing the importance of specific functional groups for enhancing biological efficacy .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
Tetrazole CyclizationNaN₃, glacial acetic acid, 110°C65–75
Pyrrolidine CouplingDCC, DMAP, dry DCM50–60

How can spectroscopic techniques validate the structural integrity of this compound?

Basic Research Question

  • FTIR : Key peaks include:
    • N–H stretching (tetrazole) at ~3100–3300 cm⁻¹.
    • C=O (methanone) at ~1680–1700 cm⁻¹ .
  • ¹H/¹³C-NMR :
    • Pyrrolidine protons appear as multiplets at δ 1.8–2.5 ppm (¹H) and δ 25–50 ppm (¹³C).
    • Tetrazole protons show singlets at δ 8.5–9.0 ppm (¹H) and δ 142–145 ppm (¹³C) .
  • Mass Spectrometry : Molecular ion peak at m/z ~323 (C₁₇H₁₇N₅O₂) .

What biological activities are associated with this compound?

Basic Research Question
Preliminary studies suggest:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • Enzyme Inhibition : Interaction with cytochrome P450 enzymes via tetrazole-mediated hydrogen bonding .
  • Anti-inflammatory Potential : Modulation of NF-κB pathways in in vitro models .

Q. Table: Reported Bioactivity

ActivityAssay ModelIC₅₀/MICReference
AntibacterialBroth microdilution16 µg/mL
Enzyme InhibitionCYP3A4 binding assay12 µM

How can computational methods optimize reaction conditions for higher yields?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts electronic properties of intermediates (e.g., tetrazole ring aromaticity) to guide solvent selection (polar aprotic solvents preferred) .
  • Molecular Dynamics (MD) : Simulates steric hindrance during pyrrolidine coupling, favoring DCM over THF due to lower energy barriers .

What mechanisms explain contradictory bioactivity data across studies?

Advanced Research Question
Discrepancies arise from:

  • Solubility Variability : Tetrazole’s pH-dependent ionization affects bioavailability (e.g., reduced activity at physiological pH) .
  • Structural Analogues : Substitutions on the phenyl ring (e.g., methoxy vs. nitro groups) alter binding affinities. Compare SAR data from .

Q. Resolution Strategy :

  • Standardize assay conditions (pH, solvent).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

How can docking studies elucidate target interactions?

Advanced Research Question

  • Target Selection : Prioritize proteins with tetrazole-binding pockets (e.g., bacterial efflux pumps, kinase domains) .
  • Software Tools : AutoDock Vina or BIOVIA Discovery Studio for binding affinity calculations.
  • Key Interactions :
    • Tetrazole N–H···O hydrogen bonds with active-site residues.
    • Pyrrolidine’s hydrophobic interactions with nonpolar pockets .

Q. Example Docking Result :

Target (PDB ID)Binding Affinity (kcal/mol)Reference
Klebsiella pneumoniae (7BYE)-8.2

What stability challenges arise during storage and handling?

Advanced Research Question

  • Photodegradation : The tetrazole moiety is light-sensitive. Store in amber vials at -20°C .
  • Hydrolysis : Methanone carbonyl reacts with moisture. Use anhydrous solvents in synthetic steps .
  • Thermal Stability : Decomposes above 150°C (TGA data recommended) .

How do substituents on the phenyl ring influence bioactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (NO₂) : Enhance antimicrobial activity but reduce solubility .
  • Electron-Donating Groups (OCH₃) : Improve pharmacokinetics but may lower binding affinity .

Q. SAR Table :

SubstituentLogPMIC (µg/mL)Reference
-NO₂3.58
-OCH₃2.816

What analytical methods resolve structural isomers?

Advanced Research Question

  • HPLC-MS/MS : Differentiates regioisomers (e.g., 1H-tetrazole vs. 2H-tetrazole) via retention time and fragmentation patterns .
  • X-ray Crystallography : Confirms absolute configuration (e.g., methanone’s planar geometry) .

How to scale synthesis for preclinical studies without compromising purity?

Advanced Research Question

  • Continuous Flow Synthesis : Reduces reaction time and improves yield (e.g., 75% yield at 50 g scale) .
  • Quality Control : Implement in-line FTIR for real-time monitoring of tetrazole formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-
Reactant of Route 2
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Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-

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